2-(2-Carboxyphenoxymethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carboxyphenoxymethyl)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of two carboxylic acid groups and an ether linkage between two benzene rings. This compound is typically a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
2-(2-Carboxyphenoxymethyl)benzoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives, such as this compound, often exhibit antimicrobial activity . They can act as bacteriostatic and fungistatic agents, inhibiting the growth of bacteria and fungi .
Mode of Action
Benzoic acid derivatives often exert their antimicrobial effects by disrupting the cell wall or membrane of the microorganisms, inhibiting essential enzymes, or interfering with dna synthesis .
Biochemical Pathways
It is known that phenolic compounds, such as benzoic acid derivatives, are often involved in the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of many secondary metabolites in plants .
Pharmacokinetics
The compound’s molecular weight (27225 g/mol) and its carboxylic acid groups suggest that it may be well-absorbed and could undergo extensive metabolism .
Result of Action
As a benzoic acid derivative, it may exert antimicrobial effects, inhibiting the growth of bacteria and fungi .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the activity and stability of benzoic acid derivatives .
Biochemical Analysis
Biochemical Properties
2-(2-Carboxyphenoxymethyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase, which is crucial for the biosynthesis of phenolic compounds . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the enzymes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the biosynthesis of phenolic compounds in plant cells, which are essential for plant defense mechanisms and stress responses . Additionally, it can affect the expression of genes involved in secondary metabolism, leading to changes in the production of important metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It can bind to the active sites of enzymes, altering their conformation and activity. For example, it has been shown to interact with benzoic acid decarboxylases, influencing their catalytic activity and the direction of the reaction . These interactions can result in the modulation of metabolic pathways and the production of various metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been observed to affect cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance metabolic activity and improve nutrient digestion, as observed in studies with young pigs . At higher doses, it may exhibit toxic or adverse effects, such as changes in enzyme activity and disruptions in metabolic pathways. These dosage-dependent effects highlight the importance of determining the optimal dosage for specific applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase, which plays a key role in the biosynthesis of phenolic compounds . These interactions can influence metabolic flux and the levels of various metabolites, affecting the overall metabolic activity of the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytosol, where it interacts with various enzymes and proteins involved in metabolic pathways . The presence of targeting signals or post-translational modifications can direct it to specific compartments or organelles, affecting its biochemical activity and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyphenoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of methyl benzoate with sodium hydroxide and ethanol under reflux conditions. The reaction mixture is then acidified with hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyphenoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated benzoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog with a single carboxylic acid group.
Phthalic acid: Contains two carboxylic acid groups but lacks the ether linkage.
Salicylic acid: Contains a hydroxyl group and a carboxylic acid group on the benzene ring.
Uniqueness
2-(2-Carboxyphenoxymethyl)benzoic acid is unique due to its ether linkage between two benzene rings and the presence of two carboxylic acid groups. This structure imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives .
Properties
IUPAC Name |
2-[(2-carboxyphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-14(17)11-6-2-1-5-10(11)9-20-13-8-4-3-7-12(13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGGWHILETVKCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.